molecular formula C14H14BrNO B14298651 4-(2-Bromo-4,6-dimethylphenoxy)aniline CAS No. 113997-25-4

4-(2-Bromo-4,6-dimethylphenoxy)aniline

Cat. No.: B14298651
CAS No.: 113997-25-4
M. Wt: 292.17 g/mol
InChI Key: MJKUPSXIVIHMNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromo-4,6-dimethylphenoxy)aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a bromine atom, two methyl groups, and a phenoxy group attached to an aniline core. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-4,6-dimethylphenoxy)aniline typically involves a multi-step process. One common method is the bromination of 4,6-dimethylphenol to introduce the bromine atom, followed by the reaction with aniline to form the final product. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) and a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-4,6-dimethylphenoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives and complex organic molecules used in pharmaceuticals and materials science .

Scientific Research Applications

4-(2-Bromo-4,6-dimethylphenoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4,6-dimethylphenoxy)aniline involves its interaction with specific molecular targets. The bromine atom and phenoxy group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with target molecules, leading to various biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Bromo-4,6-dimethylphenoxy)aniline is unique due to the combination of bromine, methyl groups, and phenoxy group, which confer specific reactivity and properties. This makes it valuable in specialized chemical syntheses and applications .

Properties

CAS No.

113997-25-4

Molecular Formula

C14H14BrNO

Molecular Weight

292.17 g/mol

IUPAC Name

4-(2-bromo-4,6-dimethylphenoxy)aniline

InChI

InChI=1S/C14H14BrNO/c1-9-7-10(2)14(13(15)8-9)17-12-5-3-11(16)4-6-12/h3-8H,16H2,1-2H3

InChI Key

MJKUPSXIVIHMNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OC2=CC=C(C=C2)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.